An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-4-phenylpiperidine
An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-4-phenylpiperidine
This technical guide provides a comprehensive overview of 1-Chloro-4-phenylpiperidine, a compound of interest for researchers, scientists, and professionals in drug development. The 4-phenylpiperidine scaffold is a well-established pharmacophore in a variety of centrally acting agents, including analgesics and antipsychotics.[1][2][3] The introduction of an N-chloro group modifies the electronic and steric properties of the piperidine nitrogen, offering a unique avenue for the synthesis of novel derivatives and pharmacological probes.
Due to the limited availability of direct experimental data for 1-Chloro-4-phenylpiperidine in publicly accessible literature, this guide will focus on its proposed synthesis, predicted physicochemical properties based on analogous compounds, and the critical considerations for its handling, reactivity, and characterization.
Synthesis of 1-Chloro-4-phenylpiperidine: A Proposed Pathway
The synthesis of 1-Chloro-4-phenylpiperidine can be logically achieved through the N-chlorination of the parent compound, 4-phenylpiperidine. Common and effective reagents for this transformation include N-chlorosuccinimide (NCS) and tert-butyl hypochlorite.[4][5][6][7][8] The reaction with NCS is a widely used method for the chlorination of various organic compounds and is known for its milder reactivity compared to gaseous chlorine.[9]
The proposed reaction involves the electrophilic attack of the chlorine atom from the chlorinating agent on the lone pair of electrons of the piperidine nitrogen. The succinimide or tert-butoxide anion acts as a leaving group, resulting in the formation of the N-chloro-4-phenylpiperidine.
Caption: Proposed synthesis of 1-Chloro-4-phenylpiperidine.
Experimental Protocol: Synthesis and Purification
The following protocol outlines a general procedure for the synthesis of 1-Chloro-4-phenylpiperidine.
Materials:
-
4-Phenylpiperidine
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenylpiperidine (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NCS: While stirring, add N-chlorosuccinimide (1.05 eq) portion-wise to the cooled solution. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Optional): If necessary, purify the crude product by flash column chromatography on silica gel.
Physicochemical Properties: Predictions and Comparisons
| Property | 4-Phenylpiperidine (Parent Compound) | 1-Chloro-4-phenylpiperidine (Predicted) | Justification of Prediction |
| Molecular Formula | C11H15N[2] | C11H14ClN | Addition of a chlorine atom and removal of a hydrogen atom. |
| Molecular Weight | 161.25 g/mol [10] | 195.69 g/mol | Calculated based on the molecular formula. |
| Appearance | White to off-white crystalline powder[10] | Likely a pale yellow oil or low-melting solid | N-chloroamines are often oils or low-melting solids. |
| Melting Point | 61-65 °C[10] | Expected to be lower than the parent compound | The N-Cl bond can disrupt crystal lattice packing compared to the N-H bond which can form hydrogen bonds. |
| Boiling Point | 257 °C[10] | Expected to be higher than the parent compound | Increased molecular weight and polarity due to the N-Cl bond. |
| Solubility | Soluble in organic solvents | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | The introduction of the chlorine atom may slightly increase polarity. |
Spectroscopic Characterization: An Anticipated Profile
The successful synthesis of 1-Chloro-4-phenylpiperidine would be confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-Chloro-4-phenylpiperidine is expected to show characteristic shifts compared to its precursor. The protons on the carbons adjacent to the nitrogen (the α-protons) will likely experience a downfield shift due to the electron-withdrawing effect of the chlorine atom.[11]
Expected ¹H NMR (CDCl₃, 400 MHz) signals:
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δ 7.20-7.40 (m, 5H): Aromatic protons of the phenyl group.
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δ 3.00-3.20 (m, 2H): Axial protons at C2 and C6 (deshielded).
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δ 2.80-3.00 (m, 2H): Equatorial protons at C2 and C6 (deshielded).
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δ 2.50-2.70 (m, 1H): Proton at C4.
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δ 1.80-2.00 (m, 4H): Protons at C3 and C5.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbons α to the nitrogen (C2 and C6) are expected to be shifted downfield compared to 4-phenylpiperidine due to the electronegativity of the attached chlorine.
Infrared (IR) Spectroscopy
The most significant change in the IR spectrum upon N-chlorination will be the disappearance of the N-H stretching vibration that is present in the parent 4-phenylpiperidine (typically around 3300-3500 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 1-Chloro-4-phenylpiperidine. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.
Reactivity, Stability, and Safe Handling
N-chloro compounds are known to be reactive and should be handled with care.[9]
-
Reactivity: The N-Cl bond is a source of electrophilic chlorine, and the compound can act as a chlorinating agent. It is also susceptible to nucleophilic attack at the nitrogen or the chlorine atom, depending on the nature of the nucleophile.
-
Stability: 1-Chloro-4-phenylpiperidine is expected to be sensitive to light, heat, and moisture. Decomposition can lead to the formation of radicals and the release of chlorine. It is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere.
-
Safe Handling: Always handle 1-Chloro-4-phenylpiperidine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] Avoid inhalation, ingestion, and skin contact.
Proposed Characterization Workflow
The following diagram illustrates a logical workflow for the characterization of synthesized 1-Chloro-4-phenylpiperidine.
Caption: Workflow for the characterization of 1-Chloro-4-phenylpiperidine.
Conclusion
1-Chloro-4-phenylpiperidine represents a potentially valuable, yet undercharacterized, derivative of the pharmacologically significant 4-phenylpiperidine scaffold. While direct experimental data on its physicochemical properties are scarce, this guide provides a robust framework for its synthesis, predicted properties, and characterization based on established chemical principles and data from analogous compounds. Researchers and drug development professionals are encouraged to utilize this information as a foundation for their own investigations into this and related N-functionalized piperidine derivatives. The synthesis and characterization of this compound could open new avenues for the development of novel therapeutic agents.
References
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Li, L., et al. (n.d.). ¹H NMR spectra of N‐chloramine 14 and its precursor 14 a. ResearchGate. Retrieved from [Link]
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Nowak, N. A., et al. (2010). An In Vitro Spectroscopic Analysis to Determine Whether Para-Chloroaniline Is Produced from Mixing Sodium Hypochlorite and Chlorhexidine. Journal of Endodontics, 36(2), 305-308. Retrieved from [Link]
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RSC Publishing. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances. Retrieved from [Link]
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Enders, D., et al. (1986). Convenient Halodeamination and Hydrodeamination of Primary Amines. The Journal of Organic Chemistry, 51(13), 2580-2582. Retrieved from [Link]
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S. G. P. G. College. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Retrieved from [Link]
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Nguyen, T. B., et al. (2012). N-CHLOROSUCCINIMIDE/SODIUM HYDROXIDE-MEDIATED SYNTHESIS OF BENZIMIDAZOLES FROM AMIDINES UNDER MILD CONDITIONS. Heterocycles, 86(1), 555. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Retrieved from [Link]
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Taylor & Francis. (n.d.). Tert-butyl hypochlorite – Knowledge and References. Retrieved from [Link]
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